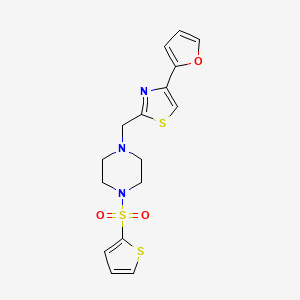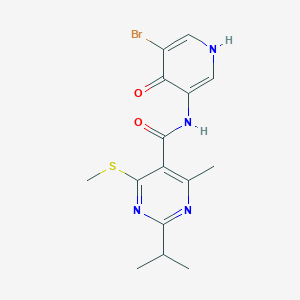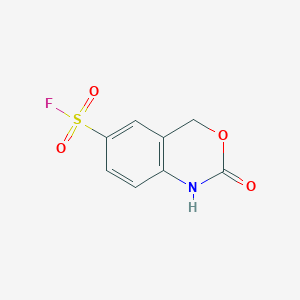![molecular formula C25H26ClN5O2S B2532818 2-({6-[(4-クロロフェニル)メチル]-1-エチル-3-メチル-7-オキソ-1H,6H,7H-ピラゾロ[4,3-d]ピリミジン-5-イル}スルファニル)-N-(3,4-ジメチルフェニル)アセトアミド CAS No. 1358984-72-1](/img/structure/B2532818.png)
2-({6-[(4-クロロフェニル)メチル]-1-エチル-3-メチル-7-オキソ-1H,6H,7H-ピラゾロ[4,3-d]ピリミジン-5-イル}スルファニル)-N-(3,4-ジメチルフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H26ClN5O2S and its molecular weight is 496.03. The purity is usually 95%.
BenchChem offers high-quality 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
マラリアおよび抗菌活性
この化合物は、マラリアおよび抗菌特性を有するピラゾール環の開発のための出発物質として研究されてきました . 研究者は、4-クロロベンズアルデヒドと適切なアセトフェノンとの塩基触媒によるクライスン・シュミット縮合によって、この化合物を合成しました。得られた化合物は、有望な生物活性を示し、マラリアや細菌感染症の治療のための潜在的な候補となります。
骨髄線維症治療
実験モデルにおいて、2-((4S)-6-(4-クロロフェニル)-1-メチル-4H-ベンゾ[C]イソオキサゾロ[4,5-e]アゼピン-4-イル)アセトアミド一水和物(関連化合物)はその効果について評価されています。 骨髄の病気である骨髄線維症の治療におけるその有効性を調べるための臨床試験が進行中です . この特定の化合物は、と同じではありませんが、治療目的のために関連する構造に対する幅広い関心を示しています。
複素環合成における合成中間体
化合物と類似の構造を持つ6-カルベトキシ-3,5-ジアリールシクロヘキセノン部分は、様々な複素環の合成において効果的な合成中間体として使用されてきました。 これには、ベンゾセレナジアゾール/チアジアゾール、スピロシクロヘキサノン、カルバゾール誘導体、縮合イソオキサゾールおよびピラゾールが含まれます . 研究者は、複雑な環系を構築する際のその反応性と汎用性を調べています。
結晶学的および分光学的調査
研究者は、元素分析、赤外線(IR)、プロトン核磁気共鳴(1H NMR)、炭素13核磁気共鳴(13C NMR)、COSY、およびヘテロ核相関(HETCOR)分光法によって化合物を特徴付けてきました . これらの調査は、その分子構造、結合、および官能基に関する洞察を提供します。
要約すると、2-({6-[(4-クロロフェニル)メチル]-1-エチル-3-メチル-7-オキソ-1H,6H,7H-ピラゾロ[4,3-d]ピリミジン-5-イル}スルファニル)-N-(3,4-ジメチルフェニル)アセトアミドは、創薬から複素環合成まで、様々な科学的文脈において有望な物質です。そのユニークな特性は、さらなる探求と応用のための魅力的な研究対象となっています。 🌟
特性
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-7-9-19(26)10-8-18)34-14-21(32)27-20-11-6-15(2)16(3)12-20/h6-12H,5,13-14H2,1-4H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYWGIQHXZQFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)

![methyl 5-({[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2532742.png)
![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)
![2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2532745.png)
![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)
![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)


![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

